molecular formula C12H7Cl2F3N4S B13727488 6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13727488
M. Wt: 367.2 g/mol
InChI Key: LVAGLWASSZTWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a thioureido group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2,5-dichloroaniline with thiourea and a trifluoromethylating agent. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(2,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    6-(2,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine: This compound has a methylthio group instead of a thioureido group, which may result in different chemical and biological properties.

    6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C12H7Cl2F3N4S

Molecular Weight

367.2 g/mol

IUPAC Name

[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C12H7Cl2F3N4S/c13-5-1-2-7(14)6(3-5)8-4-9(12(15,16)17)20-11(19-8)21-10(18)22/h1-4H,(H3,18,19,20,21,22)

InChI Key

LVAGLWASSZTWFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.